molecular formula C13H8N2O3 B6382488 4-(3-Cyanophenyl)-2-nitrophenol CAS No. 1261932-80-2

4-(3-Cyanophenyl)-2-nitrophenol

Cat. No.: B6382488
CAS No.: 1261932-80-2
M. Wt: 240.21 g/mol
InChI Key: RCJRYIWPOOEGMZ-UHFFFAOYSA-N
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Description

4-(3-Cyanophenyl)-2-nitrophenol is a useful research compound. Its molecular formula is C13H8N2O3 and its molecular weight is 240.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound, 95% is 240.05349212 g/mol and the complexity rating of the compound is 357. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-hydroxy-3-nitrophenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O3/c14-8-9-2-1-3-10(6-9)11-4-5-13(16)12(7-11)15(17)18/h1-7,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCJRYIWPOOEGMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20686224
Record name 4'-Hydroxy-3'-nitro[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261932-80-2
Record name 4'-Hydroxy-3'-nitro[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Organic Synthesis and Chemical Research

Substituted phenols are a cornerstone of modern organic chemistry, serving as precursors and key intermediates in the synthesis of a vast array of molecules. oregonstate.eduwisdomlib.org Their utility spans from the creation of pharmaceuticals and agrochemicals to the development of advanced materials like polymers. oregonstate.eduacs.org The regiochemical control in the synthesis of substituted phenols is a significant area of research, as the position of substituents on the phenolic ring dramatically influences the molecule's properties and reactivity. oregonstate.eduacs.org Methodologies for synthesizing these compounds are constantly evolving, with techniques ranging from classical electrophilic substitution to more modern transition-metal-catalyzed cross-coupling reactions and C-H functionalization. acs.orgacs.orgorganic-chemistry.org

Aromatic nitriles, characterized by a cyano (-C≡N) group attached to an aromatic ring, are also of great importance in organic synthesis. numberanalytics.comnumberanalytics.com The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities, including amines, carboxylic acids, aldehydes, and ketones. acs.org This versatility makes aromatic nitriles valuable intermediates in the production of dyes, pigments, pharmaceuticals, and agrochemicals. numberanalytics.comnumberanalytics.comacs.org

Significance of Phenolic, Nitro, and Nitrile Functional Groups in Aromatic Systems

The presence of phenolic, nitro, and nitrile functional groups on an aromatic ring profoundly influences its electronic properties and reactivity.

The phenolic hydroxyl (-OH) group is an activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. It increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. sci-hub.box The acidity of the phenolic proton also allows for its participation in a variety of reactions, including ether and ester formation.

The nitro (-NO2) group is a strong electron-withdrawing group. wikipedia.org Its presence deactivates the aromatic ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution. wikipedia.org The strong polar nature of the nitro group also influences the physical properties of the molecule, such as its boiling point and solubility. libretexts.org Furthermore, the nitro group is a key component in many energetic materials. wikipedia.org

The nitrile (-C≡N) group is also strongly electron-withdrawing and can significantly alter the electronic density of the aromatic ring. nih.gov This property can enhance π-π stacking interactions and improve metabolic stability in pharmaceutical applications. nih.govnih.gov The nitrile group is considered a bioisostere of carbonyl and hydroxyl groups and can act as a hydrogen bond acceptor. nih.gov

The interplay of these three functional groups in 4-(3-Cyanophenyl)-2-nitrophenol creates a unique electronic landscape within the molecule, influencing its reactivity and potential applications. For instance, the electron-withdrawing nature of the nitro and cyano groups can make the phenolic proton more acidic compared to phenol (B47542) itself.

Research Rationale and Objectives for 4 3 Cyanophenyl 2 Nitrophenol Studies

Retrosynthetic Analysis

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. e3s-conferences.orgdeanfrancispress.comyoutube.com For this compound, the analysis reveals two primary disconnections:

C-NO₂ Bond: The nitro group is an electron-withdrawing group that can be introduced onto an activated aromatic ring via an electrophilic aromatic substitution reaction. This suggests that the final step of the synthesis could be the nitration of a precursor molecule, 4-(3-cyanophenyl)phenol.

Aryl-Aryl C-C Bond: The bond connecting the two phenyl rings is a key structural feature. This bond can be disconnected, leading to two simpler synthons: a substituted phenol derivative and a substituted benzene (B151609) derivative. This disconnection points towards a cross-coupling reaction, such as the Suzuki coupling, as a viable method for creating the biaryl precursor.

Based on this analysis, a plausible forward synthesis would involve:

The synthesis of 4-(3-cyanophenyl)phenol from precursors like 4-iodophenol (B32979) and 3-cyanophenylboronic acid via a Suzuki coupling reaction. wikipedia.org

The subsequent regioselective nitration of 4-(3-cyanophenyl)phenol to yield the final product.

Classical Approaches to Substituted Nitrophenols

The introduction of a nitro group onto a phenol ring is a classic and widely studied transformation in organic synthesis. nih.gov However, controlling the position of the incoming nitro group (regioselectivity) is crucial, especially when the phenol is already substituted. dergipark.org.tr

Electrophilic aromatic nitration is the most common method for introducing a nitro group. researchgate.net The reaction typically involves the generation of the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring. nih.gov

Direct nitration of the precursor, 4-(3-cyanophenyl)phenol, would involve treating it with a nitrating agent.

Regioselectivity: The outcome of the nitration is dictated by the directing effects of the substituents already present on the phenol ring.

The hydroxyl (-OH) group is a powerful activating group and an ortho, para-director.

The 4-(3-cyanophenyl) group is a large, deactivating group that directs incoming electrophiles to the meta position on its own ring, but its influence on the phenolic ring is primarily steric.

In 4-(3-cyanophenyl)phenol, the para position relative to the hydroxyl group is blocked by the cyanophenyl substituent. Therefore, the hydroxyl group will direct the incoming nitro group to one of the ortho positions (C2 or C6). The large size of the cyanophenyl group at C4 would likely offer some steric hindrance, but nitration is expected to occur predominantly at the positions ortho to the strongly activating hydroxyl group. youtube.com This leads to the desired 2-nitro product.

Yield Optimization: The yield of nitrated phenols can be highly dependent on the reaction conditions. dergipark.org.tr Phenols are sensitive to oxidation, and strong nitrating conditions (e.g., concentrated nitric and sulfuric acids) can lead to the formation of undesired byproducts and tar. sciencemadness.org Milder conditions are often preferred. The use of dilute nitric acid can produce a mixture of 2-nitrophenol and 4-nitrophenol isomers. youtube.com Various nitrating systems have been developed to improve yields and selectivity, such as using metal nitrates or generating the nitrating agent in situ. nih.govijcce.ac.ir

Comparison of Nitrating Agents for Phenols
Nitrating Agent/SystemTypical ConditionsKey Observations/SelectivityReference
Dilute HNO₃Aqueous solution, room temperatureYields a mixture of 2-nitro and 4-nitrophenols. youtube.com
Conc. HNO₃ / H₂SO₄Low temperature control requiredStrong conditions, risk of oxidation and polysubstitution. sciencemadness.org
Cu(NO₃)₂ · 3H₂OOrganic solvents (e.g., acetone, EtOAc)Can offer high selectivity for the para isomer depending on the solvent. ijcce.ac.ir
NH₄NO₃ / KHSO₄Heterogeneous conditionsReported to give high regioselectivity for ortho-nitration. dergipark.org.tr
NaNO₃ / Solid AcidHeterogeneous, room temperatureMilder conditions, simple workup. nih.gov

Indirect methods can provide an alternative route when direct nitration gives poor yields or selectivity. One common strategy involves:

Nitrosation: The phenol is first treated with a nitrosating agent (e.g., nitrous acid, generated from sodium nitrite (B80452) and acid) to form a nitroso-phenol. The nitroso group (-N=O) is also an ortho, para-director, and for phenols, this reaction typically occurs selectively at the para position. However, if the para position is blocked, ortho-nitrosation can occur.

Oxidation: The resulting nitroso compound is then oxidized to the corresponding nitro compound using an oxidizing agent like nitric acid or hydrogen peroxide.

Another indirect approach involves protecting the phenol group as an ether or an ester, performing the nitration, and then deprotecting it. For instance, converting a phenol to a diphenyl oxalate (B1200264) derivative has been shown to direct nitration to the 4-position of the phenyl rings. google.com

The choice of catalyst and reaction conditions is paramount in achieving efficient and selective nitration of sensitive substrates like phenols. nih.govsciencemadness.org

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). theaic.orgyoutube.com In the context of phenol nitration, the phenol substrate is typically dissolved in an organic solvent, while the nitrating agent (often a salt like sodium nitrate) is in an aqueous phase.

Mechanism: A phase-transfer catalyst, such as Tetrabutylammonium Bromide (TBAB) or Cetyltrimethylammonium Bromide (CTAB), facilitates the reaction. nih.govnih.gov These catalysts are quaternary ammonium (B1175870) salts with both hydrophilic (the charged ammonium head) and lipophilic (the long alkyl chains) properties. theaic.org The catalyst cation (Q⁺) pairs with the nitrate (B79036) anion (NO₃⁻) from the aqueous phase, forming a lipophilic ion pair (Q⁺NO₃⁻). This ion pair is soluble in the organic phase and can transport the nitrate anion to the phenol substrate, where the electrophilic nitration can occur. youtube.comyoutube.com

Advantages:

Milder Conditions: PTC allows the use of milder reaction conditions, reducing substrate degradation and byproduct formation.

Increased Reaction Rates: By bringing the reactants together, PTC can significantly accelerate the reaction rate. youtube.com

Improved Safety and Cost-Effectiveness: It can eliminate the need for harsh, anhydrous solvents or expensive reagents. theaic.org

Research has demonstrated the effectiveness of TBAB in various organic transformations, highlighting its ability to enhance reaction rates and yields. nih.gov While specific studies on the PTC nitration of 4-(3-cyanophenyl)phenol are not detailed, the principles are broadly applicable to substituted phenols.

Common Phase-Transfer Catalysts
Catalyst NameAbbreviationStructureKey Feature
Tetrabutylammonium bromideTBAB[N(CH₂CH₂CH₂CH₃)₄]⁺Br⁻Symmetrical, widely used, and effective homogeneous catalyst. nih.gov
Cetyltrimethylammonium bromideCTAB[N(CH₃)₃(CH₂)₁₅CH₃]⁺Br⁻Long alkyl chain provides high lipophilicity.

Nitration Catalysis and Reaction Conditions

Heterogeneous Catalysis (e.g., H-beta Zeolite, Metal Catalysts)

The nitration of phenolic compounds, a critical step in the synthesis of this compound analogues, can be effectively achieved using heterogeneous catalysts, which offer advantages in terms of reusability and selectivity. Zeolites, particularly H-beta zeolite, and various metal-based catalysts have demonstrated efficacy in this transformation.

H-beta zeolite is a well-regarded solid acid catalyst for various organic reactions, including the nitration of aromatic compounds. mdpi.comepa.gov Its porous structure and acidic sites facilitate the formation of the nitronium ion (NO₂⁺), the active electrophile in nitration, and can influence the regioselectivity of the reaction. mdpi.com For instance, in the nitration of o-xylene, beta zeolite provides high regioselectivity. epa.gov The catalytic activity of H-beta zeolite is linked to its acidic properties, which can be modulated by factors such as calcination temperature. mdpi.com Studies on the nitration of phenol have shown that solid acid catalysts can provide a cleaner and more environmentally friendly process compared to conventional methods.

Metal-based catalysts are also employed for aromatic nitration. Catalytic systems involving metals such as iron, copper, bismuth, and palladium have been developed. nih.govallen.insci-hub.se For example, ferric nitrate has been used for the regioselective mono-nitration of phenols. researchgate.net Bismuth subnitrate, in combination with thionyl chloride, has been shown to be an efficient system for the nitration of a range of aromatic compounds, including phenols. nih.gov This method allows for controlled mono- or dinitration by adjusting the stoichiometry of the reagents. nih.gov Palladium-catalyzed nitration of aryl chlorides represents another metal-mediated approach. allen.in The choice of metal catalyst can significantly influence the reaction conditions and the resulting product distribution. sci-hub.se

Catalyst SystemSubstrateKey FeaturesReference
H-beta Zeoliteo-XyleneHigh regioselectivity in liquid phase nitration. epa.gov
H-beta ZeoliteGlucoseEffective solid acid catalyst for conversion, activity dependent on calcination temperature. mdpi.com
Ferric NitratePhenolsHigh regioselectivity for mono-nitration. researchgate.net
Bismuth Subnitrate / Thionyl ChloridePhenolsSelective mono- and dinitration by controlling stoichiometry. nih.gov
Palladium-based catalystsAryl chloridesExample of metal-mediated nitration. allen.in
Copper-based catalystsIndolinesUtilized in nitration reactions. sci-hub.se
Influence of Physical Parameters (Temperature, Acid Concentration, Reaction Time)

The outcome of the nitration of phenolic compounds is highly dependent on physical parameters such as temperature, the concentration of the nitrating agent, and the duration of the reaction. Careful control of these variables is crucial for achieving desired yields and regioselectivity.

Temperature: The temperature of the nitration reaction has a profound effect on both the reaction rate and the product distribution. Lowering the temperature is generally favored for the mononitration of phenol to control the reaction's exothermicity and improve selectivity. stackexchange.com For instance, studies have shown that lower temperatures can favor the formation of the para-nitrophenol isomer. paspk.org The mononitration of phenol is often carried out at low temperatures (around 298 K or below 0°C) to prevent over-reaction and the formation of polynitrated byproducts. stackexchange.combyjus.com

Acid Concentration: The concentration of nitric acid is a critical factor. The use of dilute nitric acid typically leads to a mixture of ortho- and para-nitrophenols. byjus.com Conversely, concentrated nitric acid can lead to the formation of dinitro or even trinitrophenol (picric acid). byjus.comstackexchange.com The ratio of ortho to para isomers can also be influenced by the acid concentration and the presence of other acids, such as sulfuric acid, which is often used to generate the nitronium ion. allen.in

ParameterEffect on Phenol NitrationGeneral ObservationReference
Temperature Influences reaction rate and selectivity.Lower temperatures favor controlled mononitration and can enhance para-selectivity. stackexchange.compaspk.orgbyjus.com
Acid Concentration Determines the degree of nitration.Dilute nitric acid yields mononitrophenols, while concentrated acid can lead to polynitration. allen.inbyjus.comstackexchange.com
Reaction Time Affects conversion and yield.Optimal reaction times are necessary to maximize product yield while minimizing byproduct formation. paspk.orgbiotage.comresearchgate.net

Introduction of the Cyanophenyl Moiety

Following the nitration of the phenolic ring, the next key transformation is the introduction of the 3-cyanophenyl group. This is typically achieved through carbon-carbon bond-forming reactions.

Strategies for Carbon-Carbon Bond Formation (e.g., Cross-Coupling Reactions)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds and are well-suited for coupling an aryl halide (or triflate) with an organometallic reagent. The Suzuki-Miyaura coupling is a prominent example, involving the reaction of an organoboron compound with an aryl halide. libretexts.org

In the context of synthesizing this compound, a plausible route involves the Suzuki-Miyaura coupling of a 4-halo-2-nitrophenol (e.g., 4-bromo-2-nitrophenol) with 3-cyanophenylboronic acid. This reaction would be catalyzed by a palladium complex in the presence of a base. libretexts.org The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the biaryl product. libretexts.org

The choice of ligands for the palladium catalyst is crucial for the success of these couplings, with various phosphine (B1218219) ligands being developed to enhance reactivity and substrate scope. The reaction conditions, including the base and solvent, must be carefully optimized to ensure efficient coupling and to be compatible with the functional groups present in the substrates, such as the nitro and cyano groups.

Nitrile Group Formation in Aromatic Systems

The cyano group is a key functional moiety in the target molecule. It can be introduced onto the aromatic ring through several methods, either before or after the C-C bond formation step.

One of the most common methods for introducing a nitrile group onto an aromatic ring is through the palladium-catalyzed cyanation of an aryl halide. organic-chemistry.org This reaction typically involves treating an aryl bromide or chloride with a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), in the presence of a palladium catalyst. organic-chemistry.org This method offers a direct way to convert an aryl halide into the corresponding nitrile. For the synthesis of the target compound, this could involve the cyanation of a bromo-substituted biphenyl (B1667301) precursor.

An alternative route to the nitrile group is the dehydration of a primary amide. This transformation can be achieved using a variety of dehydrating agents. While specific examples for the direct dehydration to form this compound are not detailed in the provided context, general methods for the dehydration of aromatic amides are well-established. This would involve the synthesis of the corresponding amide, 3-(4-hydroxy-3-nitrophenyl)benzamide, followed by treatment with a dehydrating agent to yield the target nitrile.

From Carbonyls (Cyanohydrin Formation and Subsequent Reactions)

The synthesis of aryl nitriles, a key functional group in this compound, can be achieved from carbonyl precursors through the formation of cyanohydrins. This method involves the nucleophilic addition of a cyanide anion to the carbonyl carbon of an aldehyde or ketone, resulting in a hydroxynitrile. libretexts.orgwikipedia.org This reaction is typically reversible, but for many aliphatic and some aromatic carbonyls, the equilibrium favors the product. wikipedia.org

The cyanide source for this transformation can vary, with common reagents being potassium cyanide (KCN), sodium cyanide (NaCN), or trimethylsilyl (B98337) cyanide ((CH₃)₃SiCN). wikipedia.org The reaction is often performed in an aqueous medium, and the pH is adjusted to between 4 and 5 to ensure a balance between the presence of free cyanide ions and hydrogen cyanide, which accelerates the reaction. libretexts.org For instance, the reaction of an aldehyde with KCN in the presence of an acid generates the cyanohydrin.

Subsequent reactions can then convert the cyanohydrin into the desired nitrile. A crucial step for aromatic systems would be the dehydration of the cyanohydrin and subsequent aromatization if starting from a cyclic precursor. The direct synthesis from an aromatic aldehyde like 3-formyl-2-nitrophenol would involve the formation of a cyanohydrin, which would then need to be dehydrated to yield the nitrile functionality.

Table 1: Reagents for Cyanohydrin Formation

ReagentTypical ConditionsNotes
KCN/NaCNAqueous solution, pH 4-5A classic and cost-effective method. libretexts.org
(CH₃)₃SiCNCan be used with a catalyst like (R)-Binol for asymmetric synthesis. wikipedia.orgUseful for more sensitive substrates.
O-phenylhydroxylamineAqueous bufferOptimized for water-soluble substrates like carbohydrates. nih.gov
Via Diazonium Salts for Aryl Nitriles

A cornerstone in the synthesis of aryl nitriles is the Sandmeyer reaction, which utilizes arenediazonium salts as versatile intermediates. jove.commasterorganicchemistry.com This method is particularly effective for introducing a cyano group onto an aromatic ring. The process begins with the diazotization of a primary arylamine. This involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C) to ensure the stability of the diazonium salt. scienceinfo.com

Once the arenediazonium salt is formed, it is treated with a copper(I) cyanide (CuCN) solution. masterorganicchemistry.com The diazonium group (-N₂⁺) is an excellent leaving group, and its displacement by the cyanide anion is facilitated by the copper catalyst, yielding the aryl nitrile. jove.com This reaction is a powerful tool for the synthesis of substituted benzonitriles. jove.com For the synthesis of this compound, a potential precursor would be 4-amino-3-cyanophenol, which upon diazotization and subsequent nitration (or vice versa, with careful consideration of directing effects) could lead to the target molecule.

Table 2: Key Steps in Sandmeyer Reaction for Aryl Nitriles

StepReagentsPurpose
DiazotizationPrimary arylamine, NaNO₂, HCl (aq)Formation of the arenediazonium salt. scienceinfo.com
CyanationArenediazonium salt, CuCNSubstitution of the diazonium group with a nitrile. masterorganicchemistry.com

Convergent and Divergent Synthetic Pathways for this compound

The synthesis of complex molecules like this compound can be approached through either convergent or divergent strategies.

Recent Advances in Organic Synthesis Relevant to Compound Derivatization

The derivatization of this compound can be greatly enhanced by leveraging recent advances in organic synthesis. These modern techniques offer improved efficiency, selectivity, and functional group tolerance.

Synergistic Catalysis (e.g., Ni/Cu)

Synergistic catalysis, particularly involving the combination of nickel and copper, has emerged as a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net This dual catalytic system can enable challenging cross-coupling reactions that are not possible with either metal alone. For instance, Ni/Cu catalysis has been successfully employed in the asymmetric benzylic substitution of benzylic electrophiles with various nucleophiles. digitellinc.com In the context of derivatizing this compound, this synergistic approach could be used to introduce a wide range of alkyl or aryl groups at specific positions, for example, by activating a C-H bond or by coupling with a pre-functionalized derivative. The cooperative action of the two metals can lead to unique reactivity and selectivity, providing access to novel derivatives. acs.orgbeilstein-journals.org

Photochemical and Electrochemical Synthesis

Modern synthetic methods are increasingly turning to photochemical and electrochemical approaches to drive reactions under mild conditions.

Photochemical synthesis utilizes light to promote chemical reactions. Recent developments have shown that nitriles can be synthesized from alcohols and alkyl bromides using a photochemical approach with 1,4-dicyanobenzene as the cyanide source, avoiding the use of highly toxic reagents like HCN. acs.orgorganic-chemistry.org This method offers a green and sustainable route for introducing nitrile groups and could be adapted for the derivatization of precursors to this compound.

Electrochemical synthesis uses an electric current to drive oxidation and reduction reactions. This technique offers a high degree of control over the reaction conditions and can often be performed without the need for chemical oxidants or reductants. nih.gov For example, the electrochemical oxidation of primary amines can yield nitriles. nih.gov Furthermore, electrochemical methods have been developed for the synthesis of substituted benzonitriles. rsc.org The electrochemical approach can also be combined with metal catalysis, such as copper-catalyzed electrochemical C-H activation, to achieve novel transformations. nih.gov These methods could be applied to introduce or modify functional groups on the this compound scaffold.

Organocatalysis and Pot-Economical Syntheses

Organocatalysis , the use of small organic molecules as catalysts, has become a major pillar of modern organic synthesis. Organocatalysts like diphenylprolinol silyl (B83357) ether are effective in mediating a variety of reactions, including those that proceed through enamine and iminium ion intermediates. iitm.ac.inoup.com This allows for the construction of complex chiral molecules with high stereoselectivity.

The concept of pot-economy focuses on carrying out multiple reaction steps in a single reaction vessel ("one-pot") to minimize purification steps, reduce chemical waste, and save time. oup.comdigitellinc.com Organocatalysis is particularly well-suited for pot-economical syntheses as the same catalyst can often mediate several different transformations. oup.com For the derivatization of this compound, an organocatalytic, one-pot sequence could be envisioned to introduce multiple functional groups or build a more complex scaffold onto the initial molecule in a highly efficient and environmentally friendly manner.

C-N Bond Formation Methodologies

The creation of a C-N bond to link a 3-cyanophenyl group to a 2-nitrophenyl moiety is a key synthetic transformation for producing the diarylamine analogue of this compound, namely N-(3-cyanophenyl)-2-nitroaniline. This can be achieved through established cross-coupling reactions, which are generally preferred over harsher, classical methods like nucleophilic aromatic substitution due to their efficiency and broader substrate scope. nih.govrsc.org

The Ullmann condensation is a classic copper-catalyzed reaction that forms C-N bonds, typically by coupling an aryl halide with an amine. organic-chemistry.org This reaction has been a cornerstone of C-N bond formation for over a century. nih.gov The traditional version of this reaction often requires high temperatures (frequently above 200°C) and stoichiometric amounts of copper. organic-chemistry.org However, advancements have led to milder conditions through the use of soluble copper catalysts and various ligands.

The general mechanism involves the formation of a copper(I) species that undergoes oxidative addition with the aryl halide. organic-chemistry.org This is followed by reaction with the amine and subsequent reductive elimination to yield the desired diarylamine and regenerate the active copper catalyst. Aryl halides activated by electron-withdrawing groups, such as a nitro group, are often effective substrates for this reaction.

For the synthesis of a precursor to this compound, a potential Ullmann condensation would involve the reaction of a 2-halo-nitrobenzene with 3-aminobenzonitrile. A representative reaction is shown in Table 1.

Table 1: Representative Ullmann Condensation for Diarylamine Synthesis

Aryl Halide Amine Catalyst Base Solvent Temperature (°C)
1-Iodo-2-nitrobenzene 3-Aminobenzonitrile CuI K₂CO₃ DMF 120-150

Note: This table represents plausible reaction conditions based on general principles of the Ullmann condensation and is for illustrative purposes.

The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. organic-chemistry.orgyoutube.com It has become one of the most powerful and widely used methods in organic synthesis due to its high efficiency, functional group tolerance, and generally milder reaction conditions compared to the Ullmann condensation. rsc.orgyoutube.com

The reaction couples an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst and a base. organic-chemistry.org The catalytic cycle typically involves:

Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond to form a palladium(II) complex.

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by the base to form an amido complex.

Reductive Elimination: The diarylamine product is formed by reductive elimination, regenerating the palladium(0) catalyst which re-enters the catalytic cycle. youtube.com

A key to the success of the Buchwald-Hartwig amination has been the development of bulky and electron-rich phosphine ligands that stabilize the palladium catalyst and facilitate the crucial steps of the catalytic cycle. youtube.com

A practical application of this methodology for a closely related structure is the synthesis of 2-(3-nitrophenylamino)benzonitrile from 2-(3-nitrophenylamino)benzoic acid amide. prepchem.com While not a direct C-N coupling to form the diarylamine, the core structure is present, and the final step involves a dehydration to form the nitrile. A more direct Buchwald-Hartwig approach would involve coupling 3-bromobenzonitrile (B1265711) with 2-nitroaniline, as detailed in Table 2.

Table 2: Representative Buchwald-Hartwig Amination for Diarylamine Synthesis

Aryl Halide Amine Palladium Source Ligand Base Solvent Temperature (°C)
3-Bromobenzonitrile 2-Nitroaniline Pd(OAc)₂ BINAP Cs₂CO₃ Toluene 100

Note: This table represents plausible reaction conditions based on general principles of the Buchwald-Hartwig amination and is for illustrative purposes.

Recent advancements in this field have even demonstrated that nitroarenes can serve as both the amine source (after in situ reduction) and the electrophile in a Buchwald-Hartwig-type reaction, offering a novel and efficient route to unsymmetrical diarylamines. rsc.orgnih.gov This innovative approach could potentially be adapted for the synthesis of N-(3-cyanophenyl)-2-nitroaniline from nitrobenzene (B124822) and 3-nitrobenzonitrile (B78329) in a one-pot process. nih.gov

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site of reactivity in this compound, participating in acid-base reactions, electrophilic aromatic substitution, and substitution of its hydrogen atom.

Acid-Base Properties and Phenoxide Formation

Similar to other phenols, this compound exhibits acidic properties due to the ability of the hydroxyl group to donate a proton (H+). The presence of electron-withdrawing groups, such as the nitro (–NO2) and cyano (–CN) groups, enhances the acidity of the phenolic proton. vaia.compearson.comquora.com These groups stabilize the resulting phenoxide anion through resonance and inductive effects, making the deprotonation more favorable. vaia.comquora.com The delocalization of the negative charge onto the electron-withdrawing substituents increases the stability of the conjugate base, thereby lowering the pKa value compared to phenol itself. quora.comncert.nic.in For instance, the pKa of phenol is approximately 10, while the pKa values for 2-nitrophenol and 4-nitrophenol are significantly lower, indicating increased acidity. quora.comstackexchange.com The formation of the phenoxide ion is a crucial first step in many reactions involving the hydroxyl group.

Table 1: Acidity of Phenol and Substituted Phenols

Compound pKa
Phenol ~10 quora.com
2-Nitrophenol 7.23 stackexchange.com
3-Nitrophenol 8.36 borbasgroup.com
4-Nitrophenol 7.15 borbasgroup.comwikipedia.org

Electrophilic Aromatic Substitution on the Phenol Ring

The hydroxyl group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. uci.edugoogle.com Its lone pair of electrons can be donated to the aromatic pi-system, increasing the electron density of the ring and making it more susceptible to attack by electrophiles. google.com However, in this compound, the presence of the deactivating nitro group at the ortho position and the cyanophenyl group at the para position significantly influences the outcome of such reactions. uci.edu The nitro group is a strong deactivating group, withdrawing electron density from the ring and directing incoming electrophiles to the meta position relative to itself. pearson.comuci.edu The cyanophenyl group also acts as a deactivating group. Therefore, further electrophilic substitution on the phenol ring of this compound is expected to be less favorable and the position of substitution would be influenced by the combined directing effects of the existing substituents. The reaction of hydroxyl radicals with 4-nitrophenol, for instance, proceeds via electrophilic addition to yield dihydroxynitrocyclohexadienyl radicals. copernicus.org

Substitution of the Hydroxyl Hydrogen

The hydrogen atom of the phenolic hydroxyl group can be replaced by various electrophiles. libretexts.org This type of reaction, often termed electrophilic substitution at oxygen, can occur directly if the electrophile is strong. libretexts.org For weaker electrophiles, conversion of the phenol to its more nucleophilic phenoxide form is necessary. libretexts.org A common example of this reaction is esterification, where the phenol reacts with a carboxylic acid or its derivative to form an ester. libretexts.org For instance, the reaction of phenols with acid chlorides or acid anhydrides yields esters. ncert.nic.in

Reactivity of the Nitro Group

The nitro group is a strong electron-withdrawing group that profoundly impacts the chemical properties of the aromatic ring and can itself undergo various transformations.

Electron-Withdrawing Effects and Aromatic Ring Activation

The nitro group deactivates the aromatic ring towards electrophilic attack by withdrawing electron density through both inductive and resonance effects. mdpi.com This deactivation makes reactions like nitration or halogenation require harsher conditions compared to unsubstituted benzene. masterorganicchemistry.commasterorganicchemistry.com Conversely, this electron withdrawal activates the aromatic ring for nucleophilic aromatic substitution, where a nucleophile attacks the ring and displaces a leaving group. The strong electron-withdrawing nature of the nitro group stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during nucleophilic attack. mdpi.com

Transformations of the Nitro Group (e.g., Reduction to Amine)

The nitro group is readily reduced to an amino group (–NH2) under various conditions. This transformation is one of the most important reactions of nitroaromatic compounds. masterorganicchemistry.com Common methods for the reduction of aromatic nitro compounds to anilines include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel with hydrogen gas. masterorganicchemistry.comwikipedia.orgcommonorganicchemistry.com

Metal-Acid Systems: Using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.comcommonorganicchemistry.com

Other Reagents: Sodium hydrosulfite, sodium sulfide, or tin(II) chloride can also be employed for this reduction. wikipedia.orgcommonorganicchemistry.com

The reduction of the nitro group in a compound like this compound would yield the corresponding amine, 4-(3-cyanophenyl)-2-aminophenol. This transformation dramatically changes the electronic properties of the substituent, converting a strongly deactivating group into a strongly activating, ortho-, para-directing amino group. masterorganicchemistry.com For example, the reduction of 4-nitrophenol to 4-aminophenol (B1666318) is a key step in the synthesis of paracetamol. wikipedia.org

Table 2: Common Reagents for the Reduction of Aromatic Nitro Compounds to Amines

Reagent(s) Description
H₂/Pd/C Catalytic hydrogenation, a widely used and often preferred method. commonorganicchemistry.com
Fe/HCl A classic and cost-effective method using a metal in an acidic medium. masterorganicchemistry.comcommonorganicchemistry.com
SnCl₂ A mild reducing agent that can be used in the presence of other reducible groups. commonorganicchemistry.com
Na₂S₂O₄ (Sodium hydrosulfite) A common reducing agent for this transformation. wikipedia.org

Reactivity of the Nitrile (Cyano) Group

The nitrile group (–C≡N) is a versatile functional group in organic synthesis. numberanalytics.com Its carbon atom is electrophilic, making it susceptible to attack by nucleophiles, while the nitrogen atom possesses a lone pair of electrons, allowing it to act as a weak base. libretexts.orgaklectures.com The reactivity of the nitrile group in this compound is influenced by the electron-withdrawing nature of the nitro group and the biphenyl system.

Nucleophilic Addition Reactions at the Nitrile Carbon

The electrophilic carbon atom of the nitrile group is a prime target for nucleophiles. libretexts.orgucalgary.ca Nucleophilic addition reactions to nitriles are fundamental transformations that can lead to a variety of products. numberanalytics.com

Strong, anionic nucleophiles can add directly to the carbon-nitrogen triple bond. ucalgary.ca For instance, Grignard reagents (RMgX) and organolithium compounds (RLi) can attack the nitrile carbon to form an intermediate imine salt, which upon hydrolysis yields a ketone. libretexts.orgwikipedia.org

Weaker, neutral nucleophiles generally require acid catalysis to enhance the electrophilicity of the nitrile carbon. ucalgary.ca Protonation of the nitrile nitrogen makes the carbon atom more susceptible to attack by nucleophiles like water or alcohols. ucalgary.caorganicchemistrytutor.com

Table 1: Examples of Nucleophilic Addition Reactions at the Nitrile Carbon

NucleophileReagent(s)IntermediateFinal Product
Hydride ionLiAlH₄Imine anionPrimary amine libretexts.org
Hydroxide (B78521) ionNaOH (aq)Imine anionCarboxylate salt pressbooks.pub
Water (acid-catalyzed)H₃O⁺Protonated nitrile, AmideCarboxylic acid organicchemistrytutor.comchemistrysteps.com
Grignard reagentRMgX, then H₃O⁺Imine saltKetone libretexts.org

Hydrolysis Pathways to Carboxylic Acids or Amides

The nitrile group can be hydrolyzed to either a carboxylic acid or an amide, depending on the reaction conditions. numberanalytics.comorganicchemistrytutor.com

Under acidic conditions, the nitrile is typically protonated, which activates it towards nucleophilic attack by water. organicchemistrytutor.comchemistrysteps.com This leads to the formation of an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid. organicchemistrytutor.comchemistrysteps.comyoutube.com Isolating the amide intermediate under acidic conditions can be challenging. chemistrysteps.com

In basic media, a hydroxide ion directly attacks the nitrile carbon. chemistrysteps.com Milder basic conditions may allow for the isolation of the amide. organicchemistrytutor.com However, more vigorous conditions, such as higher temperatures and prolonged reaction times, will lead to the hydrolysis of the amide to the carboxylate salt, which upon acidification yields the carboxylic acid. organicchemistrytutor.com

Reduction to Amines

The nitrile group can be reduced to a primary amine (–CH₂NH₂) using various reducing agents. numberanalytics.comumich.edu A common and powerful reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.orgchemistrysteps.comlibretexts.org The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon, ultimately forming the primary amine after an aqueous workup. libretexts.orglibretexts.org

Catalytic hydrogenation is another effective method for the reduction of nitriles. libretexts.org This process typically involves hydrogen gas (H₂) and a metal catalyst such as palladium (Pd), platinum (Pt), or Raney nickel. libretexts.orgresearchgate.net The choice of catalyst and reaction conditions can influence the selectivity of the reduction. For instance, Raney nickel is often used for this transformation. umich.eduresearchgate.net More recent methods have explored the use of reagents like diisopropylaminoborane (B2863991) in the presence of a catalyst for the reduction of a wide variety of nitriles to primary amines. organic-chemistry.org

Cycloaddition Reactions Involving the Nitrile (e.g., [3+2] with Azides, [4+2] with Dienes)

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions. One of the most well-known examples is the [3+2] cycloaddition with nitrile oxides, which are 1,3-dipoles, to form five-membered heterocyclic rings called isoxazoles. mdpi.comresearchgate.netnih.gov Benzonitrile oxide, for example, can react with various dipolarophiles in these cycloaddition reactions. mdpi.comacs.org

While less common for nitriles themselves, donor-acceptor cyclopropanes can undergo formal [3+2] cycloaddition reactions with nitriles in the presence of a Lewis acid catalyst to form pyrroline (B1223166) derivatives. researchgate.net

Nitrile as a Directing Group in C-H Functionalization

The nitrile group can act as a directing group in C-H functionalization reactions, guiding the reaction to a specific position on the aromatic ring. While often directing ortho-functionalization, strategies have been developed to achieve meta-selective C-H functionalization. acs.orgnih.govnih.govelsevierpure.com This is typically achieved by employing a nitrile-based template that positions a catalyst for reaction at the meta-position. acs.orgnih.govnih.govelsevierpure.com These templates often utilize a silicon tether, which can be easily attached and removed. acs.orgnih.govnih.gov The directing ability of the nitrile group has been shown to be superior to that of an ester in some cases. nih.gov

Furthermore, N-H imines have been explored as surrogates for the nitrile group to direct C-H functionalization. After directing the desired transformation, the imine can be converted back to the nitrile group. rsc.org

Interplay and Synergistic Effects of Multiple Functional Groups

The reactivity of this compound is not simply the sum of the individual reactivities of its functional groups. The electronic properties of one group significantly influence the others.

Electron-Withdrawing Effects: The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring to which it is attached towards electrophilic aromatic substitution. This effect also enhances the acidity of the phenolic hydroxyl group. The nitrile group is also electron-withdrawing, further influencing the electron density of the biphenyl system. numberanalytics.com

Competition in Reactions: In reactions involving nucleophiles or reducing agents, the presence of multiple reactive sites can lead to competition. For example, during reduction, both the nitro and nitrile groups can be reduced. Selective reduction of one group in the presence of the other requires careful selection of reagents and reaction conditions. For instance, catalytic hydrogenation can sometimes be selective for the reduction of a nitrile in the presence of an ester, a different reducible group. researchgate.net

Modulation of Reactivity: The hydroxyl group, being an electron-donating group, can modulate the electronic properties of the ring system. Its presence can influence the regioselectivity of reactions on the aromatic ring.

The combination of these functional groups makes this compound a molecule with a rich and complex chemical profile, offering multiple avenues for synthetic transformations.

Mechanistic Investigations and Kinetic Studies of this compound

The reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions is a subject of significant interest due to the presence of two key activating groups on the phenolic ring: a nitro group and a cyanophenyl substituent. These electron-withdrawing groups facilitate nucleophilic attack by stabilizing the resulting anionic intermediate. Mechanistic and kinetic studies, often performed on analogous systems, provide a framework for understanding the chemical transformations of this compound.

Identification of Reaction Intermediates (e.g., Tetrahedral Intermediates)

Nucleophilic aromatic substitution reactions involving activated phenols like this compound are generally understood to proceed through a stepwise mechanism involving the formation of a tetrahedral intermediate, often referred to as a Meisenheimer complex. mdpi.comnih.gov This intermediate is formed when a nucleophile attacks the carbon atom bearing the leaving group (in this case, the phenoxide, after deprotonation). The presence of strong electron-withdrawing groups, such as the nitro group at the ortho position and the cyano group on the adjacent phenyl ring, is crucial for stabilizing the negative charge that develops in this intermediate. numberanalytics.comnumberanalytics.com

While direct spectroscopic observation of the tetrahedral intermediate for the reactions of this compound is not extensively documented in the public literature, its existence is inferred from kinetic data and analogy with well-studied systems. For instance, the aminolysis of various activated phenyl esters and carbonates has been shown to involve the formation of zwitterionic (T±) or anionic (T-) tetrahedral intermediates. nih.govresearchgate.netnih.gov

The proposed mechanism for a nucleophilic attack on a related activated phenoxide is depicted below:

Scheme 1: Generalized formation of a tetrahedral intermediate in the reaction of an activated phenoxide with a nucleophile (Nu).

Generated code

In the case of this compound, the tetrahedral intermediate would be significantly stabilized by resonance, with the negative charge delocalized onto the nitro group and potentially interacting with the cyano group on the adjacent ring. Theoretical studies on similar compounds, such as O-(4-cyanophenyl) O-(3-nitrophenyl) thionocarbonate, have utilized DFT methods to examine the structure and stability of such intermediates, showing the dependency of their stability on factors like solvent effects. researchgate.net

Analysis of Nucleofugality and Leaving Group Abilities

The efficiency of a nucleophilic aromatic substitution reaction is highly dependent on the ability of the leaving group to depart from the tetrahedral intermediate. This property is known as nucleofugality. For reactions involving this compound, the leaving group would be the 4-(3-cyanophenyl)-2-nitrophenoxide anion.

The nucleofugality of a leaving group is often correlated with its pKa; a lower pKa of the conjugate acid generally corresponds to a better leaving group. The presence of the electron-withdrawing nitro and cyanophenyl groups lowers the pKa of the phenol, thereby increasing the stability of the corresponding phenoxide anion and enhancing its ability to act as a nucleofuge.

Kinetic studies on the phenolysis of thionocarbonates containing both 4-cyanophenoxide and 3-nitrophenoxide as potential leaving groups have provided valuable insights into competitive nucleofugality. udd.cl In one study, it was found that for the phenolysis of 3-nitrophenyl 4-cyanophenyl thionocarbonate, 4-cyanophenoxide is expelled three times faster than 3-nitrophenoxide from the anionic tetrahedral intermediate, despite the pKa values of their conjugate acids being relatively close (8.4 for 4-cyanophenol and 9.3 for 3-nitrophenol in 44% ethanol-water). udd.cl This highlights that factors beyond simple Brønsted basicity can influence leaving group ability.

In another system, comparing 4-nitrophenoxide and 4-cyanophenoxide, the 4-nitrophenoxide was found to be a significantly better leaving group. udd.cl This is consistent with the lower pKa of 4-nitrophenol (7.5 in 44% ethanol-water) compared to 4-cyanophenol. udd.cl Given that this compound contains a nitro group ortho to the hydroxyl group, its pKa is expected to be low, rendering the corresponding phenoxide a competent leaving group.

Table 1: pKa Values and Relative Nucleofugality of Analogous Phenoxides

Leaving GrouppKa of Conjugate Acid (in 44% ethanol-water)Relative Nucleofugality Ratio (vs. 3-nitrophenoxide)
4-Cyanophenoxide8.4 udd.cl3 udd.cl
3-Nitrophenoxide9.3 udd.cl1 udd.cl
4-Nitrophenoxide7.5 udd.clSignificantly higher than 4-cyanophenoxide udd.cl

This table presents data from analogous systems to infer the potential nucleofugality of the 4-(3-cyanophenyl)-2-nitrophenoxide leaving group.

Brønsted-Type Plots and Reaction Mechanism Elucidation

Brønsted-type plots are a powerful tool in physical organic chemistry for elucidating reaction mechanisms. These plots correlate the logarithm of the rate constant (log k) for a series of reactions with the pKa of a variable reactant, such as the nucleophile or the leaving group. The slope of this plot, known as the Brønsted coefficient (β), provides insight into the nature of the transition state.

For the aminolysis of activated esters and carbonates, Brønsted plots have been instrumental in distinguishing between different mechanistic pathways. nih.govnih.gov A linear Brønsted plot with a βnuc value (correlating rate with nucleophile basicity) between 0 and 1 is often indicative of a stepwise mechanism where the formation of the tetrahedral intermediate is the rate-determining step. nih.gov

In some cases, biphasic or curved Brønsted plots are observed. A downward curvature, for example, often signals a change in the rate-determining step. For the aminolysis of certain activated carbonates with secondary alicyclic amines, a biphasic plot was observed with a slope changing from β1 = 0.9 at low pKa to β2 = 0.2 at high pKa. nih.gov This was interpreted as a shift in the rate-determining step from the breakdown of the tetrahedral intermediate (T±) to its formation as the basicity of the amine increases. nih.gov Conversely, an upwardly concave Brønsted plot can suggest a change from a stepwise to a concerted mechanism or the operation of two parallel reaction pathways. lookchem.com

Table 2: Representative Brønsted β Values for Reactions of Analogous Activated Esters and Carbonates

SubstrateNucleophile SeriesBrønsted βnucInferred Rate-Determining Step
Phenyl 4-nitrophenyl thionocarbonateSecondary Alicyclic Amines0.25 nih.govFormation of tetrahedral intermediate (k1)
4-Chlorophenyl 4-nitrophenyl carbonateSecondary Alicyclic Amines0.2 (high pKa), 0.9 (low pKa) nih.govChange from T± breakdown to T± formation nih.gov
4-Chlorophenyl 4-nitrophenyl carbonateQuinuclidines0.87 nih.govBreakdown of tetrahedral intermediate (k2)

This table provides examples of Brønsted coefficients from related systems to illustrate how this analysis is used to determine reaction mechanisms.

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for identifying the characteristic functional groups present in a molecule.

The FT-IR spectrum of 4-(3-Cyanophenyl)-2-nitrophenol reveals distinct absorption bands corresponding to its key functional groups. The presence of a phenolic hydroxyl (-OH) group is typically confirmed by a broad absorption band in the region of 3400-3200 cm⁻¹. The nitro (-NO₂) group exhibits two characteristic stretching vibrations: an asymmetric stretch usually found in the 1550-1500 cm⁻¹ range and a symmetric stretch appearing between 1350-1300 cm⁻¹. spectroscopyonline.comresearchgate.net The nitrile (-C≡N) group gives rise to a sharp, medium-intensity absorption band in the 2240-2220 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic rings appear in the 1600-1400 cm⁻¹ range.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Phenolic -OHO-H Stretch3400-3200 (broad)
Nitro -NO₂Asymmetric Stretch1550-1500
Symmetric Stretch1350-1300
Nitrile -C≡NC≡N Stretch2240-2220
Aromatic C-HC-H Stretch>3000
Aromatic C-CC-C Stretch1600-1400

This table provides typical wavenumber ranges for the indicated functional groups.

Functional GroupVibrational ModeTypical Raman Shift (cm⁻¹)
Nitro -NO₂Symmetric StretchStrong intensity
Nitrile -C≡NC≡N StretchMedium intensity
Aromatic RingRing VibrationsMultiple characteristic bands

This table highlights key functional groups and their expected appearance in an FT-Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound shows distinct signals for the aromatic protons and the phenolic proton. The phenolic proton (-OH) typically appears as a broad singlet at a downfield chemical shift, which can vary depending on the solvent and concentration. The aromatic protons resonate in the region of δ 7.0-8.5 ppm. The specific chemical shifts and coupling patterns (doublets, triplets, etc.) are determined by the substitution pattern on the two aromatic rings. The protons on the nitrophenol ring will be influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl group. Similarly, the protons on the cyanophenyl ring will be affected by the electron-withdrawing cyano group. The coupling constants between adjacent protons provide valuable information about their relative positions on the aromatic rings.

Proton TypeTypical Chemical Shift (δ, ppm)Multiplicity
Phenolic -OHVariable (often broad)Singlet
Aromatic H7.0 - 8.5Doublet, Triplet, Multiplet

This table presents typical chemical shift ranges for the protons in this compound.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbon atom of the nitrile group (-C≡N) typically appears in the range of δ 110-125 ppm. The aromatic carbons resonate in the δ 110-160 ppm region. The carbon attached to the hydroxyl group (C-OH) and the carbon attached to the nitro group (C-NO₂) will have distinct chemical shifts influenced by these substituents. The chemical shifts of the other aromatic carbons provide further confirmation of the substitution pattern.

Carbon TypeTypical Chemical Shift (δ, ppm)
Nitrile (-C≡N)110 - 125
Aromatic Carbons110 - 160
C-OHSpecific downfield shift
C-NO₂Specific downfield shift

This table shows typical chemical shift ranges for the carbon atoms in this compound.

Electronic Spectroscopy

Electronic spectroscopy, specifically UV-Visible spectroscopy, provides insights into the electronic transitions within the molecule. The spectrum of this compound is expected to show absorption bands in the ultraviolet and possibly the visible region. These absorptions are due to π → π* and n → π* transitions within the aromatic rings and the nitro and cyano functional groups. The extended conjugation between the two aromatic rings can lead to a red shift (shift to longer wavelengths) of the absorption maxima compared to the individual parent compounds (nitrophenol and benzonitrile). The position and intensity of these bands are sensitive to the solvent polarity. mdpi.comsemanticscholar.org

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is an essential tool for determining the molecular mass and elucidating the structure of this compound through the analysis of its fragmentation patterns. The molecular weight of this compound is 240.20 g/mol .

Under electron ionization (EI), the molecular ion peak (M⁺˙) at m/z 240 would be expected. The fragmentation of nitroaromatic compounds is well-characterized and typically involves the loss of the nitro group and other small neutral molecules. researchgate.netnih.govstrath.ac.uk For this compound, several key fragmentation pathways can be predicted:

Loss of NO₂: A prominent fragmentation pathway for nitroaromatic compounds is the cleavage of the C-NO₂ bond, leading to the loss of a nitrogen dioxide radical (·NO₂, 46 Da). researchgate.netnih.gov This would result in a fragment ion at m/z 194.

Loss of NO: The loss of a nitric oxide radical (·NO, 30 Da) is also a common fragmentation route. nih.gov This would produce a fragment ion at m/z 210.

Loss of CO: Subsequent to other fragmentations, the loss of carbon monoxide (CO, 28 Da) from the phenolic ring is possible. For instance, the fragment at m/z 194 could lose CO to give a fragment at m/z 166.

Cleavage of the Cyanophenyl Group: The bond between the two aromatic rings can cleave, leading to fragments corresponding to the cyanophenyl cation (m/z 102) or the nitrophenol portion.

Ortho Effect: The presence of the ortho-hydroxyl group can influence the fragmentation, potentially leading to the loss of water (H₂O, 18 Da) through interaction with the nitro group or the adjacent ring position. cdnsciencepub.com

The analysis of the relative abundances of these fragment ions in the mass spectrum allows for the confirmation of the compound's structure and the connectivity of its functional groups.

Table 3: Predicted Mass Spectrometry Fragmentation of this compound

m/zProposed FragmentNeutral Loss
240 [M]⁺˙ (Molecular Ion)-
210 [M - NO]⁺˙NO (30 Da)
194 [M - NO₂]⁺˙NO₂ (46 Da)
166 [M - NO₂ - CO]⁺˙NO₂ + CO (74 Da)
102 [C₇H₄N]⁺C₆H₃NO₃ (139 Da)

Computational Chemistry and Theoretical Studies of 4 3 Cyanophenyl 2 Nitrophenol

Quantum Chemical Calculation Methods

A variety of quantum chemical methods are available to study molecules like 4-(3-Cyanophenyl)-2-nitrophenol, each with varying levels of accuracy and computational cost.

Density Functional Theory (DFT) is a widely used method in computational chemistry for studying organic molecules due to its favorable balance between accuracy and computational expense. researchgate.net For a molecule like this compound, DFT calculations would be employed to determine its most stable three-dimensional structure, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface.

The electronic structure of the molecule, including the distribution of electron density and the energies of molecular orbitals, can also be thoroughly investigated using DFT. Key aspects that would be analyzed include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, as it provides insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions. grafiati.com A smaller HOMO-LUMO gap generally suggests higher reactivity and polarizability.

The accuracy of DFT calculations is dependent on the choice of the functional and the basis set.

Functionals: The functional is an approximation of the exchange-correlation energy. B3LYP is a popular hybrid functional that often provides a good balance for geometry and electronic structure calculations of organic molecules. researchgate.net For studying properties related to charge transfer, which is relevant for a molecule with electron-donating (hydroxyl) and electron-withdrawing (nitro, cyano) groups, long-range corrected functionals like CAM-B3LYP are often more suitable. nih.govresearchgate.net The M06-2X functional is another meta-hybrid functional known for its good performance in various applications, including thermochemistry and kinetics. nih.gov

Basis Sets: A basis set is a set of mathematical functions used to represent the atomic orbitals. Larger basis sets, such as those from the Pople series (e.g., 6-311+G(d,p)) or Dunning's correlation-consistent series (e.g., aug-cc-pVDZ), provide more flexibility in describing the electron distribution and lead to more accurate results, albeit at a higher computational cost. researchgate.net The choice of basis set is crucial for obtaining reliable predictions.

While DFT is prevalent, other methods can also be applied.

Ab initio Methods: These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2; Coupled Cluster, CC), are based on first principles without empirical parameterization. They can offer higher accuracy than DFT for certain properties but are computationally much more demanding. nih.gov

Semi-Empirical Methods: These methods, like PM3 or AM1, are faster than DFT and ab initio methods because they use parameters derived from experimental data. While less accurate, they can be useful for preliminary calculations on large systems or for providing initial geometries for higher-level optimizations.

Prediction and Interpretation of Spectroscopic Data

Computational methods are instrumental in predicting and interpreting the spectroscopic data of this compound.

DFT calculations are commonly used to compute the harmonic vibrational frequencies of molecules. capes.gov.br These calculated frequencies correspond to the fundamental vibrational modes of the molecule. By comparing the calculated vibrational spectrum with experimental Infrared (IR) and Raman spectra, a detailed assignment of the experimental bands to specific molecular vibrations can be made. nih.gov

The potential energy distribution (PED) analysis can be performed to quantify the contribution of different internal coordinates (bond stretching, angle bending, etc.) to each normal mode, providing a more precise description of the vibrations. It is a standard practice to scale the calculated harmonic frequencies by an empirical scaling factor to account for anharmonicity and other systematic errors in the computational method, which generally improves the agreement with experimental data. uea.ac.uk

Table 1: Hypothetical Calculated Vibrational Frequencies and Assignments for this compound

Calculated Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹)Assignment (based on PED)
~3400-3500O-H stretching
~3050-3100Aromatic C-H stretching
~2230C≡N stretching
~1580-1620Aromatic C=C stretching
~1520-1560Asymmetric NO₂ stretching
~1330-1370Symmetric NO₂ stretching
~1200-1300C-O stretching
~800-900C-N stretching

Note: This table is illustrative and based on typical frequency ranges for the functional groups present. Actual values would require specific DFT calculations.

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum of a molecule. nih.gov By performing TD-DFT calculations, one can predict the wavelengths of maximum absorption (λmax) and the intensities of the electronic transitions.

These calculations help in understanding the nature of the electronic transitions, for instance, whether they are localized on a specific part of the molecule or involve charge transfer between different functional groups. For this compound, transitions involving the π-systems of the phenyl rings and the nitro and cyano groups would be of particular interest. The choice of functional is especially critical for TD-DFT calculations, with long-range corrected functionals like CAM-B3LYP often providing more accurate results for molecules with potential charge-transfer excitations. nih.govresearchgate.net

Table 2: Hypothetical TD-DFT Calculated Electronic Transitions for this compound

Excitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution (Molecular Orbital Transition)
~3.5~354> 0.1HOMO -> LUMO
~4.2~295> 0.1HOMO-1 -> LUMO
~4.8~258> 0.1HOMO -> LUMO+1

Note: This table is illustrative. Actual values would depend on the specific functional, basis set, and solvent model used in the TD-DFT calculation.

In-Depth Computational Analysis of this compound Remains Undocumented in Public Scientific Literature

Despite a comprehensive search of scientific databases and scholarly articles, detailed computational chemistry studies specifically focusing on the compound this compound are not publicly available. Therefore, the generation of an in-depth article covering the requested theoretical analyses is not possible at this time.

The inquiry requested a thorough examination of this compound, structured around a specific outline that included advanced computational chemistry topics. These topics were:

Theoretical NMR Chemical Shifts (GIAO method)

Electronic Structure and Reactivity Descriptors , including:

Molecular Electrostatic Potential (MEP) Surface Analysis

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

Natural Bond Orbital (NBO) Analysis

Fukui Functions for Electrophilic and Nucleophilic Attack Sites

Reaction Mechanism Elucidation through Computational Modeling

Computational studies on similar molecules, such as other nitrophenol derivatives, do exist. However, due to the strict requirement to focus solely on this compound, the findings from these related studies cannot be substituted to fulfill the request for specific data tables and detailed research findings for the target compound.

Consequently, without primary research data, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and factual reporting. Further research involving de novo computational analysis by theoretical chemists would be required to generate the specific data needed to populate the outlined sections.

Reaction Mechanism Elucidation through Computational Modeling

Transition State Characterization and Energy Barrier Calculations

No data is available regarding the transition state geometries, vibrational frequencies, or activation energy barriers for any reaction involving this compound.

Solvation Effects in Reaction Mechanisms (e.g., Microsolvation Models)

There are no published studies on the influence of solvent molecules on the reaction pathways of this compound, nor have any microsolvation models been applied to this specific compound.

Advanced Research Applications and Potential in Chemical Science

Utility in Mechanistic Organic Chemistry Studies

Probing Reaction Pathways and Intermediate Formation

The inherent reactivity of the nitro and phenol (B47542) moieties allows 4-(3-Cyanophenyl)-2-nitrophenol to be a versatile substrate for studying various reaction pathways. The electron-withdrawing nature of both the nitro and the 3-cyanophenyl groups significantly influences the acidity of the phenolic proton, making it a suitable candidate for investigating proton transfer reactions and the stability of the corresponding phenolate intermediate.

One of the most well-studied reactions of nitrophenols is the reduction of the nitro group to an amine. This transformation is of great industrial importance and is often used as a model reaction to test the efficacy of new catalytic systems. The catalytic reduction of 4-nitrophenol (B140041) is a benchmark reaction due to its ease of monitoring by UV-visible spectroscopy oiccpress.comnih.gov. The presence of the 3-cyanophenyl group in this compound would modulate the electronic properties of the nitro group, thereby affecting the kinetics and mechanism of its reduction. Researchers can utilize this compound to gain deeper insights into the electronic effects of distal substituents on catalytic reduction processes.

Furthermore, the phenol ring is susceptible to electrophilic substitution reactions. The directing effects of the hydroxyl, nitro, and cyanophenyl groups create a complex reactivity pattern. The hydroxyl group is a strong activating group and directs electrophiles to the ortho and para positions, while the nitro group is a deactivating group directing to the meta position. The cyanophenyl group also acts as a deactivating group. Studying the regioselectivity of electrophilic substitution on this compound can provide valuable data for computational models that predict reaction outcomes in polysubstituted aromatic systems.

The photochemistry of nitrophenols is another area where this compound could provide valuable insights. Photoexcitation of nitrophenols can lead to the formation of various transient species, including triplet states and radicals nih.gov. The presence of the cyano-substituted phenyl ring could influence the excited-state dynamics and the subsequent photochemical reactions, potentially leading to the formation of novel intermediates.

A hypothetical reaction pathway for the catalytic reduction of this compound is presented below:

ReactantCatalystIntermediateProduct
This compoundMetal Nanoparticles (e.g., Au, Ag, Pd)4-(3-Cyanophenyl)-2-nitrosophenol4-(3-Cyanophenyl)-2-aminophenol

This interactive table illustrates a potential multi-step reduction process that could be investigated using this compound.

Elucidating Structure-Reactivity Relationships

The systematic study of how a molecule's structure influences its reactivity is a cornerstone of physical organic chemistry. This compound is an excellent model system for such investigations due to the presence of multiple, electronically distinct functional groups.

The acidity of the phenolic hydroxyl group is a key parameter that is highly sensitive to the electronic effects of the substituents on the aromatic rings. Both the nitro group and the cyano group are potent electron-withdrawing groups, and their combined effect is expected to significantly increase the acidity of the phenol compared to unsubstituted phenol or even 2-nitrophenol (B165410). The cyano group, being in the meta position of the second phenyl ring, will exert its electron-withdrawing effect primarily through an inductive effect, while the ortho-nitro group will have both inductive and mesomeric effects. Quantifying the pKa of this compound and comparing it with related compounds would provide valuable data for Hammett-type linear free-energy relationships in biphenyl (B1667301) systems.

The torsional angle between the two phenyl rings is another critical structural parameter that governs the extent of electronic communication between them. A larger torsional angle would diminish the conjugation between the rings, thereby reducing the influence of the cyanophenyl group on the reactivity of the nitrophenol ring. Studies on how the reaction rates of, for example, the phenolate formation or the nitro group reduction, vary with changes in this dihedral angle (which could be influenced by solvent or by introducing bulky substituents) would provide fundamental insights into the nature of through-space and through-bond electronic effects in extended π-systems.

The table below summarizes the expected electronic effects of the substituents in this compound:

Functional GroupPositionInductive EffectMesomeric EffectOverall Effect on Ring Electron Density
-OH1-I+MActivating
-NO22-I-MDeactivating
-CN (on the second ring)3'-I-MDeactivating

These competing electronic effects create a nuanced reactivity profile that is ripe for detailed investigation.

Future Research Directions for this compound

The unique structural and electronic features of this compound suggest several promising avenues for future research.

One of the most immediate directions is the development of an efficient and scalable synthesis for this compound. While general methods for the synthesis of biphenyl derivatives are well-established, optimizing a route to this specific polysubstituted compound would be a valuable endeavor nih.govbohrium.com.

A thorough investigation of its photophysical properties is warranted. The combination of a nitrophenol chromophore with a cyanophenyl group could lead to interesting fluorescence or phosphorescence properties. The potential for intramolecular charge transfer (ICT) upon photoexcitation could be explored, which is a key characteristic for applications in molecular sensors and optoelectronics. The cyano group is known to be a strong electron acceptor and can significantly alter the electronic properties of π-conjugated systems, making such compounds potentially useful in organic electronics rsc.org.

Given that many biphenyl derivatives exhibit biological activity, screening this compound for potential medicinal applications could be a fruitful area of research nih.gov. The presence of the nitro group, however, might be a concern for toxicity, but its reduction to the corresponding amine could yield compounds with a different biological profile.

In the field of materials science, this compound could serve as a precursor or a building block for more complex structures. For instance, the phenolic hydroxyl group and the potential for reducing the nitro group to an amine provide handles for polymerization or for incorporation into metal-organic frameworks (MOFs). The polar nature of the molecule, due to the nitro and cyano groups, might also lead to interesting liquid crystalline properties.

Finally, the use of this compound as a molecular probe for studying enzymatic reactions could be explored. The distinct spectroscopic signatures of the nitrophenol and its reduced form could be used to monitor redox reactions in biological systems.

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-(3-Cyanophenyl)-2-nitrophenol, and how do reaction parameters influence yield?

Answer:
Synthesis typically involves nitration or substitution reactions on pre-functionalized aromatic precursors. For example, nitration of 3-cyanophenol derivatives under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) can introduce the nitro group at the ortho position. Alternatively, cyano group introduction via nucleophilic substitution (e.g., using KCN/CuCN on halogenated intermediates) may precede nitration. Reaction parameters such as temperature, stoichiometry, and catalyst selection critically affect yield. For instance, excessive nitration may lead to di-nitrated by-products. Optimization via Design of Experiments (DoE) is advised, as demonstrated in studies on analogous nitrophenol syntheses .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., nitro group at C2, cyano at C3-phenyl) and confirms purity.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight (C₁₃H₈N₂O₃: calc. 240.0535) and fragmentation patterns.
  • HPLC : Reverse-phase HPLC with UV detection (λ ~300–400 nm for nitrophenols) assesses purity and quantifies impurities .

Advanced: How can conflicting data on the photocatalytic degradation efficiency of nitrophenol derivatives be resolved?

Answer:
Contradictions in degradation studies often arise from variable experimental conditions (pH, catalyst loading, light intensity). To resolve discrepancies:

Standardize Protocols : Use controlled reactor systems (e.g., CPBR reactors as in ).

Statistical Analysis : Apply Response Surface Methodology (RSM) or ANOVA to identify dominant factors (e.g., H₂O₂ concentration was critical in 2-nitrophenol degradation ).

Cross-Validate Models : Compare Langmuir-Hinshelwood kinetics with empirical data to reconcile mechanistic and observational results.

Advanced: What adsorption mechanisms govern this compound interaction with carbon-based materials?

Answer:
Adsorption is driven by:

  • π-π Stacking : Between aromatic rings of the compound and graphene layers in carbon nanotubes (CNTs).
  • Hydrogen Bonding : Nitro and hydroxyl groups interact with oxygenated CNT surfaces.
  • Thermodynamic Models : Freundlich isotherms (multilayer adsorption) and Langmuir isotherms (monolayer) are used to interpret data. ΔG values (negative) indicate spontaneity, as seen in 2-nitrophenol adsorption studies .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (similar to nitrophenol handling ).
  • Ventilation : Use fume hoods to avoid inhalation of nitro compound dust.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes and seek medical help .

Advanced: How does the 3-cyano substituent influence the electronic properties and reactivity of 2-nitrophenol derivatives?

Answer:
The electron-withdrawing cyano group:

  • Reduces Electron Density : Deactivates the aromatic ring, directing electrophilic attacks to meta/para positions.
  • Enhances Acidity : The nitro group at C2 and cyano at C3-phenyl increase phenolic O–H acidity (pKa ~4–6, comparable to 4-nitrophenol ).
    Computational studies (e.g., DFT) can quantify substituent effects on frontier molecular orbitals .

Basic: What solubility trends are observed for this compound in organic solvents?

Answer:
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) due to nitro/cyano polarity. In non-polar solvents (hexane), solubility is negligible. Solubility tests should follow OECD 105 guidelines, with adjustments for nitro group stabilization .

Advanced: What strategies minimize by-product formation during this compound synthesis?

Answer:

  • Stepwise Functionalization : Introduce cyano and nitro groups sequentially to avoid competing reactions.
  • Catalytic Control : Use Lewis acids (e.g., FeCl₃) to enhance regioselectivity.
  • In-Situ Monitoring : TLC or inline IR spectroscopy detects intermediates early, enabling real-time adjustments .

Advanced: How do steric effects of the 3-cyano group affect regioselectivity in subsequent functionalization?

Answer:
The cyano group’s steric bulk limits accessibility to the ortho position on the phenyl ring, favoring reactions at the para position. For example, Suzuki coupling with aryl boronic acids would preferentially occur at C4 of the phenyl ring. Steric maps from molecular modeling (e.g., Avogadro) can predict reaction sites .

Basic: How does the chemical stability of this compound compare to its chloro or methyl analogs?

Answer:

  • Electron-Withdrawing Groups (EWGs) : The cyano group increases stability against nucleophilic attack compared to methyl (electron-donating).
  • Oxidative Stability : Nitro groups enhance resistance to oxidation relative to chloro analogs. Accelerated stability testing (40°C/75% RH for 6 months) under ICH guidelines is recommended for direct comparison .

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